molecular formula C22H25N3OS B2696459 1-(4-(Tert-butyl)benzoyl)-3-(2-indol-3-ylethyl)thiourea CAS No. 1119391-85-3

1-(4-(Tert-butyl)benzoyl)-3-(2-indol-3-ylethyl)thiourea

Cat. No. B2696459
CAS RN: 1119391-85-3
M. Wt: 379.52
InChI Key: WUBPJOOSQRGKBR-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)benzoyl)-3-(2-indol-3-ylethyl)thiourea is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a thiourea derivative that has been synthesized using various methods, and has demonstrated promising results in scientific research applications.

Scientific Research Applications

Anticancer Potential

A study conducted by Ruswanto et al. (2021) on the synthesis and virtual screening of thiourea derivatives, specifically focusing on a bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, highlighted its potential as an anticancer candidate. The complex demonstrated significant interaction with the ribonucleotide reductase enzyme, showing better interaction than its precursor compounds, with promising binding affinity energy and inhibition constant values. This study indicates the role of thiourea derivatives in enhancing drug action through effective permeability and increased activity via metal complex formation (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Role in Drug Discovery

Thiourea derivatives are extensively utilized in drug discovery processes due to their diverse biological activities. Del Campo et al. (2004) synthesized N-benzoyl-N'-alkylthioureas and their complexes with Ni(II), Co(III), and Pt(II) and evaluated their activity against fungi and yeast. The study found that these compounds and their complexes exhibit considerable antifungal activities, highlighting their potential in developing new therapeutic agents (Del Campo et al., 2004).

Chemical and Biological Studies

In a study by Lestard et al. (2015), 1-benzyl-3-furoyl-1-phenylthiourea was synthesized and characterized, exploring its structural, vibrational, and electronic properties. The study provided insights into the molecule's stability, charge transfer, and non-linear optical behavior, contributing to the understanding of thiourea derivatives' physical and chemical characteristics (Lestard, Gil, Estévez-Hernández, Erben, & Duque, 2015).

Recchimurzo et al. (2020) discussed the use of thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol as chiral solvating agents for enantiodifferentiation of amino acid derivatives by NMR spectroscopy. This application demonstrates the utility of thiourea derivatives in analytical chemistry, particularly in stereospecific studies and molecular recognition (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

properties

IUPAC Name

4-tert-butyl-N-[2-(1H-indol-3-yl)ethylcarbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)17-10-8-15(9-11-17)20(26)25-21(27)23-13-12-16-14-24-19-7-5-4-6-18(16)19/h4-11,14,24H,12-13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBPJOOSQRGKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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